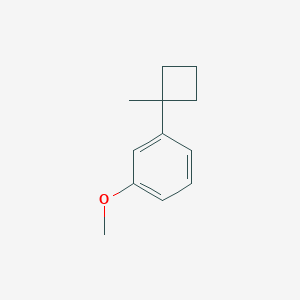
1-Methoxy-3-(1-methylcyclobutyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-3-(1-methylcyclobutyl)benzene is an organic compound with the molecular formula C12H16O It is a derivative of benzene, where a methoxy group and a 1-methylcyclobutyl group are attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methoxy-3-(1-methylcyclobutyl)benzene can be synthesized through several methods. One common approach involves the alkylation of 1-methoxybenzene (anisole) with 1-methylcyclobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxy-3-(1-methylcyclobutyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the cyclobutyl ring.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.
Sulfonation: Fuming sulfuric acid (H2SO4) at elevated temperatures.
Halogenation: Bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Nitration: 1-Methoxy-3-(1-methylcyclobutyl)-4-nitrobenzene.
Oxidation: 1-Methoxy-3-(1-methylcyclobutyl)benzoic acid.
Reduction: 1-Methoxy-3-(1-methylcyclobutyl)cyclobutane.
Applications De Recherche Scientifique
1-Methoxy-3-(1-methylcyclobutyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-methoxy-3-(1-methylcyclobutyl)benzene involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the cyclobutyl group can influence the compound’s steric properties. These interactions can modulate the compound’s binding affinity and specificity towards various enzymes and receptors, affecting biochemical pathways and physiological responses.
Comparaison Avec Des Composés Similaires
1-Methoxy-3-methylbenzene: Lacks the cyclobutyl group, making it less sterically hindered.
1-Methoxy-4-(1-methylcyclobutyl)benzene: Positional isomer with different substitution pattern on the benzene ring.
1-Methoxy-3-(1-ethylcyclobutyl)benzene: Contains an ethyl group instead of a methyl group on the cyclobutyl ring.
Uniqueness: 1-Methoxy-3-(1-methylcyclobutyl)benzene is unique due to the presence of both a methoxy group and a 1-methylcyclobutyl group, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H16O |
|---|---|
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
1-methoxy-3-(1-methylcyclobutyl)benzene |
InChI |
InChI=1S/C12H16O/c1-12(7-4-8-12)10-5-3-6-11(9-10)13-2/h3,5-6,9H,4,7-8H2,1-2H3 |
Clé InChI |
RZUOODKBHYWJOQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC1)C2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


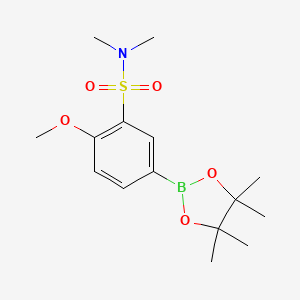

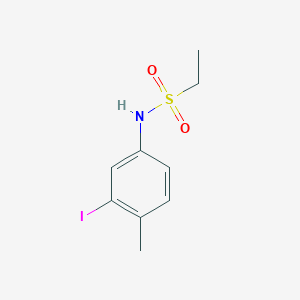
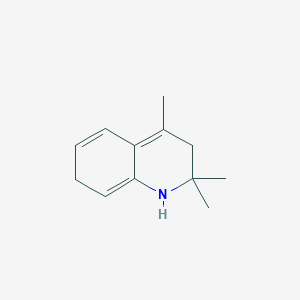

![Ethyl 3-{[(3-bromophenyl)carbamoyl]amino}benzoate](/img/structure/B14764487.png)

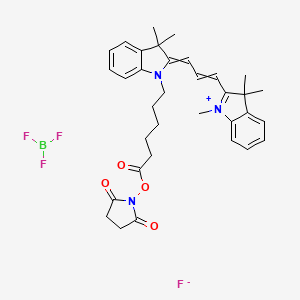
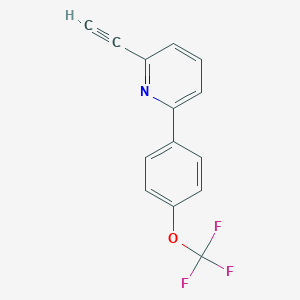
![5-Bromo-2-[3-(trifluoromethyl)-5-pyrazolyl]pyridine](/img/structure/B14764503.png)

![4-[[6-[3-[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B14764512.png)


